Quinazoline-8-carbonitrile
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Overview
Description
Quinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-8-carbonitrile typically involves the condensation of 2-aminobenzonitrile with formamide or formic acid under acidic or basic conditions. One common method involves heating 2-aminobenzonitrile with formamide in the presence of a catalyst such as phosphorous oxychloride (POCl3) to yield this compound . Another approach involves the cyclization of 2-aminobenzonitrile with formic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinazoline-8-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Quinazoline-8-carboxylic acid
Reduction: Quinazoline-8-methanamine
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
Quinazoline-8-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, this compound can exert anticancer effects by preventing the growth and spread of cancer cells .
Comparison with Similar Compounds
Quinazoline-8-carbonitrile can be compared with other similar compounds, such as:
Quinazoline-4-carbonitrile: Similar in structure but with the cyano group at the 4-position instead of the 8-position.
Quinoxaline: Another nitrogen-containing heterocyclic compound with a similar structure but different biological activities.
Phthalazine: A heterocyclic compound with a similar ring structure but different functional groups and biological properties.
This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
quinazoline-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-4-7-2-1-3-8-5-11-6-12-9(7)8/h1-3,5-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKTYXQGSHBXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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